molecular formula C8H7BrN2O B1490510 (5-Bromobenzo[d]isoxazol-3-yl)methanamine CAS No. 748075-53-8

(5-Bromobenzo[d]isoxazol-3-yl)methanamine

Cat. No. B1490510
CAS RN: 748075-53-8
M. Wt: 227.06 g/mol
InChI Key: YQPBSHZZRACKMN-UHFFFAOYSA-N
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Description

“(5-Bromobenzo[d]isoxazol-3-yl)methanamine” is a chemical compound with the CAS Number: 455280-00-9 . It has a molecular weight of 213.03 and its IUPAC name is 5-bromo-1,2-benzisoxazol-3-amine . The compound appears as a white to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for “(5-Bromobenzo[d]isoxazol-3-yl)methanamine” is 1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(9)10-11-6/h1-3H,(H2,9,10) .


Chemical Reactions Analysis

Isoxazoles, including “(5-Bromobenzo[d]isoxazol-3-yl)methanamine”, are known for their synthetic availability, special chemical and biological properties, and widespread practical use . The presence of the labile N–O bond in the isoxazole ring allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .


Physical And Chemical Properties Analysis

“(5-Bromobenzo[d]isoxazol-3-yl)methanamine” is a white to yellow powder or crystals . It has a molecular weight of 213.03 and its IUPAC name is 5-bromo-1,2-benzisoxazol-3-amine .

Scientific Research Applications

Antimicrobial and Anticancer Studies

Research has explored the synthesis and characterization of Schiff base rare earth metal complexes using derivatives similar to (5-Bromobenzo[d]isoxazol-3-yl)methanamine. These complexes have demonstrated promising antimicrobial and anticancer activities. The Pr3+ complex, in particular, showed good efficacy in both biological assays, suggesting potential for therapeutic applications (Preethi et al., 2021).

Antibacterial and Antifungal Activity

Novel azetidine derivatives synthesized from (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine have displayed acceptable antibacterial and antifungal activities. This indicates their potential as leads for developing new antimicrobial agents (Rao et al., 2013).

Biomolecular Docking Studies

Derivatives of isoxazole, including those structurally related to (5-Bromobenzo[d]isoxazol-3-yl)methanamine, have been investigated for their biomedical applications through molecular docking studies. These compounds are identified as promising candidates for regulating inflammatory diseases, showcasing the potential of isoxazole derivatives in medical research (Ryzhkova et al., 2020).

Peptide Conformation Stabilization

A study on tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds revealed their utility in stabilizing parallel turn conformations in short peptide sequences. This research provides insights into the design of peptide-based therapeutic agents (Bucci et al., 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Future Directions

Isoxazoles, including “(5-Bromobenzo[d]isoxazol-3-yl)methanamine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . The development of new synthetic methods and the exploration of their biological activities are among the future directions in this field .

properties

IUPAC Name

(5-bromo-1,2-benzoxazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-5-1-2-8-6(3-5)7(4-10)11-12-8/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPBSHZZRACKMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromobenzo[d]isoxazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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